4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol
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Overview
Description
4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- The addition of dimethyl acetylenedicarboxylate to related compounds like 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one leads to the formation of various derivatives, showcasing the compound's potential in synthetic organic chemistry (Haywood & Reid, 1977).
Development of Novel Heterocyclic Compounds
- Research involving the synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines indicates the scope for developing new molecules with potential biological activity (Molina, Alajarín, & Sánchez-Andrada, 1993).
Potential in Material Science
- The electropolymerization of monomers bearing quinoxaline moieties to create fluorescent polymers, as demonstrated in studies, suggests potential applications in material science and sensory technology (Carbas, Kıvrak, Zora, & Önal, 2012).
Synthesis of Bioactive Compounds
- The compound's structural similarity to those used in the synthesis of bioactive molecules like 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline, which are precursors to marine alkaloids, underscores its potential in medicinal chemistry (Roberts, Álvarez, & Joule, 1996).
Application in Analytical Chemistry
- Its structural analogs have been used as fluorescent derivatization agents in high-performance liquid chromatography, indicating potential applications in analytical techniques (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Mechanism of Action
Target of action
The compound contains a quinoline moiety , which is found in many biologically active compounds. Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Quinoline derivatives can interact with various targets in different ways, influencing cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Quinoline derivatives can affect various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The presence of methoxy and phenol groups could influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Quinoline derivatives can have various effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-(6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinolin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-16-8-9-22(13-4-6-14(23)7-5-13)20(16)17-10-15(24-2)11-18(25-3)19(17)21-12/h4-7,10-11,23H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZNMPPUASIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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